![molecular formula C15H17N3O3S2 B2916656 (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865182-44-1](/img/structure/B2916656.png)
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-ylidene core, which is a type of heterocyclic compound containing a benzene ring fused to a thiazole ring . The prop-2-yn-1-yl group indicates the presence of a triple bond, which is characteristic of alkynes .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triple bond in the prop-2-yn-1-yl group could introduce some rigidity into the molecule, affecting its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the triple bond in the prop-2-yn-1-yl group could potentially undergo addition reactions. The sulfamoyl group might also participate in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Thiazolide-Induced Apoptosis in Colorectal Tumor Cells
Thiazolides, a novel class of anti-infectious agents, have shown promising results in inducing apoptosis in colon carcinoma cell lines. Despite their primary use against protozoan parasites, bacteria, and viruses, thiazolides' interaction with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1) in colorectal tumor cells highlights their potential in cancer therapy. Variations in the substituents of the benzene ring of thiazolides do not significantly affect apoptosis induction, suggesting the importance of the thiazole ring and its substituents in the therapeutic mechanism (Brockmann et al., 2014).
Anticonvulsant Sulfonamides Incorporating Lipophilic Moieties
The synthesis of aromatic/heterocyclic sulfonamides incorporating valproyl and other lipophilic moieties has been explored to design antiepileptic compounds. These derivatives, combining valproic acid and sulfonamide functionalities, demonstrated high inhibitory potency against carbonic anhydrase isozymes involved in physiological processes, showing promise as anticonvulsant agents or selective cerebrovasodilator drugs (Masereel et al., 2002).
Gas Transport Properties of Thioamide-Functionalized Polymers
The modification of polymers of intrinsic microporosity with thioamide functionality has been studied for its impact on gas transport properties. The conversion of nitrile to thioamide in polymers leads to changes in solubility and permeability, which could have implications for applications in gas separation technologies (Mason et al., 2011).
Total Synthesis of Thiopeptide Antibiotics
The total synthesis of thiopeptide antibiotics, like amythiamicin D, involving thiazole and thioamide functionalities, highlights the complex chemistry and therapeutic potential of these compounds. Thiopeptides, known for their activity against MRSA and malaria, exemplify the importance of thiazole and thioamide groups in medicinal chemistry (Hughes et al., 2005).
Mononuclear Zinc Carboxylate with N-heterocyclic Carbene
The synthesis and characterization of a mononuclear zinc carboxylate complex with N-heterocyclic carbene demonstrate the potential applications of thiazole derivatives in catalysis and material science. The structural and electronic properties of such complexes can lead to new advancements in these fields (Yambulatov et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,2-dimethyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-5-8-18-11-7-6-10(23(16,20)21)9-12(11)22-14(18)17-13(19)15(2,3)4/h1,6-7,9H,8H2,2-4H3,(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDGWRSPWGGFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

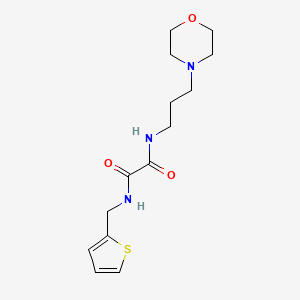
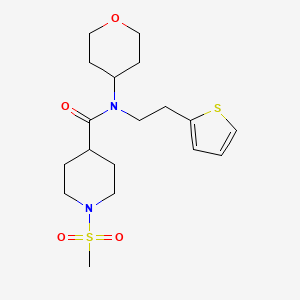
![(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916578.png)
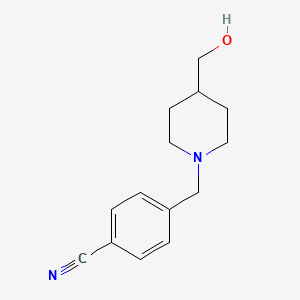
![2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2916583.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)
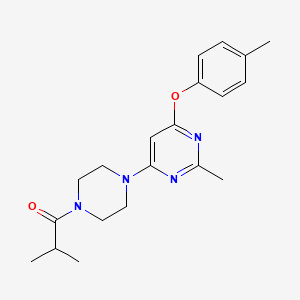
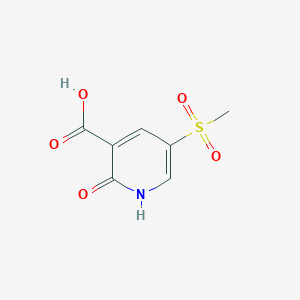
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/no-structure.png)
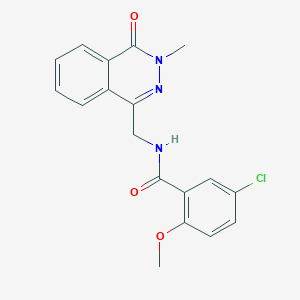
![N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2916590.png)
![N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride](/img/structure/B2916592.png)
![3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2916595.png)
![6-Methyl-2-[(2-phenoxyethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2916596.png)